Fmoc-D-Dbu(Boc)-OH
Overview
Description
Fmoc-D-Dbu(Boc)-OH is a protected amino acid used in peptide synthesis . It is also known as (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid . It is a white powder with a molecular formula of C24H28N2O6 and a molecular weight of 440.5 .
Synthesis Analysis
Fmoc-D-Dbu(Boc)-OH is produced in GMP-grade workshops . The synthesis involves various methods such as chemical resolution, chromatographic resolution, crystallization resolution, enzymatic resolution, extraction resolution, and membrane resolution of amino acids . It is also involved in the protonation and deprotonation of amino acids, protection and deprotection of amino acids, and proteolytic synthesis of amino acids .Molecular Structure Analysis
Fmoc-D-Dbu(Boc)-OH has a complex molecular structure with a total of 62 bonds, including 34 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, and 12 aromatic bonds . It also contains 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, and 2 aliphatic (thio-) carbamates .Physical And Chemical Properties Analysis
Fmoc-D-Dbu(Boc)-OH has a molecular weight of 440.5 g/mol . It has a XLogP3-AA value of 3.3, indicating its lipophilicity . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Structure Characterization
Fmoc-D-Dbu(Boc)-OH has been utilized in the synthesis and structure characterization of polypeptides. A study describes using lysine and glycine as raw materials to prepare Fmoc-L-Lys(Boc)-OH. This compound was then used to synthesize a dipeptide, which could provide insights for amino protection reactions and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
Merrifield Peptide Synthesis
The compound has been studied in the context of Merrifield peptide synthesis. Research using Fmoc as the N-α-protecting group revealed its influence on peptide secondary structure, particularly in supporting a β-sheet conformation (B. Larsen et al., 1993).
Conformationally Constrained Amino Acid Synthesis
In another application, Fmoc-D-Dbu(Boc)-OH was used in the synthesis of a conformationally constrained amino acid with basic properties. This compound demonstrated potential for biological activity applications (V. Santagada et al., 2001).
Hydrogelation and Self-Assembly
The compound has been investigated for its self-assembly and hydrogelation properties. Fmoc-tripeptides containing this compound showed remarkable differences in self-assembled structures, suggesting its role in controlling hydrogel properties (G. Cheng et al., 2010).
Manufacturing of Hydrophobic Peptides
Fmoc-D-Dbu(Boc)-OH plays a role in the manufacturing of hydrophobic peptides, which are commonly used in cancer vaccinations. Its application in solid-phase synthesis demonstrates its significance in peptide industry (Firuz Shakoori & Archana Gangakhedkar, 2014).
properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-15(12-21(27)28)26-23(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNBFIUWYNXGCJ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113013 | |
Record name | (3S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Dbu(Boc)-OH | |
CAS RN |
1310680-44-4 | |
Record name | (3S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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